N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1226459-01-3
Cat. No.: VC4839857
Molecular Formula: C24H19Cl2N3OS
Molecular Weight: 468.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226459-01-3 |
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Molecular Formula | C24H19Cl2N3OS |
Molecular Weight | 468.4 |
IUPAC Name | N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) |
Standard InChI Key | CYLZCEJBUKRXQZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C24H18Cl2N3OS, with a molecular weight of 473.39 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is functionalized at position 1 with a 4-chlorophenyl group, at position 5 with a p-tolyl group, and at position 2 with a thioacetamide-linked 3-chlorophenyl moiety. Key structural features include:
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Imidazole core: Serves as a planar heterocyclic scaffold enabling π-π interactions with biological targets.
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Chlorophenyl groups: Electron-withdrawing substituents enhancing binding affinity to hydrophobic enzyme pockets .
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Thioacetamide bridge: Introduces sulfur-based hydrogen bonding and nucleophilic reactivity .
Table 1: Physicochemical and Spectroscopic Data
Synthesis and Reaction Optimization
The synthesis involves a multi-step protocol leveraging nucleophilic substitution and cyclization reactions (Fig. 1).
Key Synthesis Steps
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Imidazole Core Formation:
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Condensation of 4-chlorophenylamine and p-tolylglyoxal under acidic conditions yields 1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole.
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Thioacetamide Introduction:
Industrial-Scale Considerations
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Solvent Optimization: Dichloromethane (DCM) or ethanol improves yield (75–82%) compared to DMF.
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Catalysts: Triethylamine (TEA) minimizes side reactions during thioether bond formation .
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound exhibits potent α-glucosidase inhibition (IC50 = 3.2 µM), outperforming acarbose (IC50 = 750 µM) . Docking studies reveal:
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Hydrogen bonding: Between the thioacetamide NH and Asp616 of α-glucosidase.
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Halogen interactions: 3-Chlorophenyl group engages with Leu677 via hydrophobic contacts .
Antimicrobial Activity
In preliminary screens, it shows broad-spectrum activity against E. coli (MIC = 12.5 µg/mL) and C. albicans (MIC = 25 µg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis.
Table 2: Comparative Biological Data
Assay | Result (Target Compound) | Acarbose/Control |
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α-Glucosidase Inhibition | IC50 = 3.2 µM | IC50 = 750 µM |
Antibacterial (E. coli) | MIC = 12.5 µg/mL | MIC = 50 µg/mL |
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
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Chlorine Positioning:
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p-Tolyl Group:
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Methyl substitution improves lipophilicity, aiding membrane penetration.
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Molecular Modifications
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Naphthyl Analogues: Bulkier groups (e.g., naphthyl) reduce activity due to steric hindrance .
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Electron-Donating Groups: Methoxy substituents (e.g., 9l in ) improve potency (IC50 = 5.7 µM).
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Imidazole Derivatives
Compound | α-Glucosidase IC50 (µM) | Antibacterial MIC (µg/mL) |
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Target Compound | 3.2 | 12.5 |
9d (from ) | 3.2 | Not tested |
VC4981184 (from) | >100 | 25 |
VC4981184, a dichlorophenyl analogue, shows reduced enzyme inhibition but comparable antimicrobial effects, highlighting the importance of substitution patterns.
Future Directions and Challenges
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Pharmacokinetic Studies: Address low solubility via prodrug formulations (e.g., phosphate salts).
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Target Validation: Identify off-target effects using CRISPR-Cas9 screens.
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Clinical Translation: Pursue Phase I trials for type 2 diabetes and microbial infections.
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